molecular formula C7H5F5OS B1597573 4-(Pentafluorothio)benzaldehyde CAS No. 401892-84-0

4-(Pentafluorothio)benzaldehyde

Cat. No. B1597573
M. Wt: 232.17 g/mol
InChI Key: OTOYBKNIUCEPMV-UHFFFAOYSA-N
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Description

4-(Pentafluorothio)benzaldehyde is a fluorinated organic building block that has been used in the preparation of agrochemical and pharmaceutical components . It has been used in the synthesis of fused heterocycles to treat liver infections caused by the Hepatitis B virus, and aryl pyrollidines as a class of antimalarial agents .


Molecular Structure Analysis

The molecular formula of 4-(Pentafluorothio)benzaldehyde is C7H5F5OS . The exact mass is 231.99800 .

Scientific Research Applications

  • Synthesis of Novel Benzaldehyde Derivatives

    • Scientific Field : Organic Chemistry
    • Application Summary : 4-(Pentafluorothio)benzaldehyde has been used in the synthesis of novel benzaldehyde derivatives containing 1,3,4-thiadiazole . These derivatives have been prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole .
    • Methods of Application : The products were characterized by determination of melting point, elemental analysis, and UV–visible, IR, 1H NMR, and 13C NMR spectroscopy .
    • Results : The results showed that the structures of the target product were consistent with initial predictions .
  • Preparation of Agrochemical and Pharmaceutical Components

    • Scientific Field : Agrochemistry and Pharmacology
    • Application Summary : 4-(Pentafluorothio)benzaldehyde is a fluorinated organic building block that has been used in the preparation of agrochemical and pharmaceutical components . It has been used in the synthesis of fused heterocycles to treat liver infections caused by the Hepatitis B virus, and aryl pyrollidines as a class of antimalarial agents .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Enzymatic Production of Benzaldehyde

    • Scientific Field : Biochemistry
    • Application Summary : 4-(Pentafluorothio)benzaldehyde has been used in the enzymatic production of benzaldehyde from l-phenylalanine . Benzaldehyde is an organic compound with an almond-like aroma and one of the most important and widely used flavorings in the food industry .
    • Methods of Application : Four enzymes were expressed in Escherichia coli; l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A quadruple mutant of 4-hydroxymandelate synthase demonstrated 2.4-fold higher activity than wild type .
    • Results : The mutant-expressing strain was able to produce benzaldehyde from 100 mM l-phenylalanine at a conversion rate of 84% .
  • Synthesis of Benzaldehyde with High Selectivity Using Immobilized AuNPs

    • Scientific Field : Nanotechnology
    • Application Summary : 4-(Pentafluorothio)benzaldehyde has been used in the synthesis of benzaldehyde with high selectivity using immobilized Au nanoparticles (AuNPs) on the inner surface of the microchannel .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The AuNPs showed a very high selectivity (94%) for benzaldehyde .
  • Synthesis of 4H-benzo[b]pyrans

    • Scientific Field : Organic Chemistry
    • Application Summary : 4-(Pentafluorothio)benzaldehyde has been used in the synthesis of 4H-benzo[b]pyrans . This is a class of organic compounds that have been studied for their potential biological activities .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Production of Perfluoroalkyl Substances in Edible Oil

    • Scientific Field : Food Science
    • Application Summary : 4-(Pentafluorothio)benzaldehyde has been used in the production of perfluoroalkyl substances (PFASs) in edible oil . PFASs have been widely used in different types of consumer and industrial applications such as surfactants, household cleaning products, textiles, carpets, cosmetics, firefighting foams, and food packaging .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .

Safety And Hazards

4-(Pentafluorothio)benzaldehyde is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5OS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOYBKNIUCEPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381320
Record name 4-(Pentafluorothio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentafluorosulfanyl)benzaldehyde

CAS RN

401892-84-0
Record name (OC-6-21)-Pentafluoro(4-formylphenyl)sulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401892-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pentafluorothio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pentafluorothio)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-iodophenylsulfur pentafluoride (250 mg, 0.757 mmol) in acetonitrile (10 mL) was added to a 100 mL pressure bottle containing tetrakis(triphenylphosphine)palladium(0) (43.8 mg, 0.038 mmol), hexamethylphosphoramide (1.25 mL, 7.18 mmol), and poly(methylhydrosiloxane) (1.0 mL, 0.76 mmol). The reaction was pressurized with carbon monoxide (50 psi), and stirred for 20 hr at 80° C. The mixture was cooled to ambient temperature, water (100 mL) was added, and the product was extracted with Et2O (2×100 mL). The organic layer was washed with brine and dried over Na2SO4, filtered, and concentrated in vacuo to a yellow oil. The crude product was chromatographed on silica gel (Analogix® SF10-8G column, 0%-25% EtOAc/hexanes, 10 mL/min) to give 151 mg (86%) of the title compound as a colorless liquid. 1H NMR (300 MHz, DMSO-d6) δ 10.12 (s, 1H), 8.21-8.08 (m, 4H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
1.25 mL
Type
reactant
Reaction Step Four
[Compound]
Name
poly(methylhydrosiloxane)
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
43.8 mg
Type
catalyst
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Pentafluorothio)benzaldehyde
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4-(Pentafluorothio)benzaldehyde
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4-(Pentafluorothio)benzaldehyde
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4-(Pentafluorothio)benzaldehyde
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Citations

For This Compound
5
Citations
J Desroches, A Tremblay, JF Paquin - Organic & Biomolecular …, 2016 - pubs.rsc.org
… 4-Pentafluorothio-benzaldehyde was engaged in the general procedure with m-tolylboronic acid to give (R)-2j as a white solid (62 mg, 84%). 94% ee, [α] 22 D = +37.7 (c 0.63, CHCl 3 ); …
Number of citations: 14 pubs.rsc.org
F Schmitt, M Gold, G Begemann, I Andronache… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of 14 analogs of the curcuminoid EF24, (3E,5E)-3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone, bearing fluorine or pentafluorothio substituents, were prepared and tested …
Number of citations: 22 www.sciencedirect.com
IS Al Nasr, R Hanachi, RB Said, S Rahali, B Tangour… - Bioorganic …, 2021 - Elsevier
A series of the title curcuminoids with structural variance in the heteroatom of the cycloalkanone and the p-substituents of the phenyl rings were tested for their activities against …
Number of citations: 9 www.sciencedirect.com
B Linder, LHF Köhler, L Reisbeck, D Menger… - Biomolecules, 2021 - mdpi.com
A new and readily available pentafluorothiophenyl-substituted N-methyl-piperidone curcuminoid 1a was prepared and investigated for its anti-proliferative, pro-apoptotic and cancer …
Number of citations: 8 www.mdpi.com
N Reed - 2015 - d-scholarship.pitt.edu
The first part of this thesis describes the synthesis of retigabine analogues for the treatment of tinnitus. Retigabine is a clinically proven anticonvulsant that modulates potassium ion …
Number of citations: 1 d-scholarship.pitt.edu

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